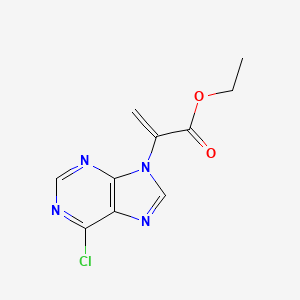
1-(3,4-Dihydroquinolin-1(2h)-yl)-3-(piperidin-3-yl)propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-Dihydroquinolin-1(2h)-yl)-3-(piperidin-3-yl)propan-2-ol is a complex organic compound that features both a quinoline and a piperidine moiety. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dihydroquinolin-1(2h)-yl)-3-(piperidin-3-yl)propan-2-ol typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoline Moiety: Starting from aniline derivatives, the quinoline ring can be synthesized through a Skraup synthesis or a Friedländer synthesis.
Formation of the Piperidine Moiety: Piperidine can be synthesized from pyridine through hydrogenation.
Coupling of the Moieties: The quinoline and piperidine moieties can be coupled through a nucleophilic substitution reaction, often using a halogenated intermediate.
Final Functionalization:
Industrial Production Methods
Industrial production of such compounds would typically involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
1-(3,4-Dihydroquinolin-1(2h)-yl)-3-(piperidin-3-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The quinoline ring can be reduced to a tetrahydroquinoline using hydrogenation.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or Jones reagent.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Tetrahydroquinoline derivatives.
Substitution: N-alkyl or N-acyl piperidine derivatives.
科学的研究の応用
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological systems.
Medicine: Potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: As an intermediate in the synthesis of pharmaceuticals or agrochemicals.
作用機序
The mechanism of action of 1-(3,4-Dihydroquinolin-1(2h)-yl)-3-(piperidin-3-yl)propan-2-ol would depend on its specific biological target. Generally, compounds with quinoline and piperidine moieties can interact with various enzymes or receptors, potentially inhibiting or activating them. The exact molecular targets and pathways would require experimental validation.
類似化合物との比較
Similar Compounds
Quinoline Derivatives: Such as chloroquine and quinine, known for their antimalarial activity.
Piperidine Derivatives: Such as piperine, known for its bioenhancing properties.
Uniqueness
1-(3,4-Dihydroquinolin-1(2h)-yl)-3-(piperidin-3-yl)propan-2-ol is unique due to the combination of both quinoline and piperidine moieties in a single molecule, which may confer unique biological activities and chemical reactivity.
特性
CAS番号 |
6626-52-4 |
|---|---|
分子式 |
C17H26N2O |
分子量 |
274.4 g/mol |
IUPAC名 |
1-(3,4-dihydro-2H-quinolin-1-yl)-3-piperidin-3-ylpropan-2-ol |
InChI |
InChI=1S/C17H26N2O/c20-16(11-14-5-3-9-18-12-14)13-19-10-4-7-15-6-1-2-8-17(15)19/h1-2,6,8,14,16,18,20H,3-5,7,9-13H2 |
InChIキー |
SIRJWXUJMCZVAW-UHFFFAOYSA-N |
正規SMILES |
C1CC(CNC1)CC(CN2CCCC3=CC=CC=C32)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


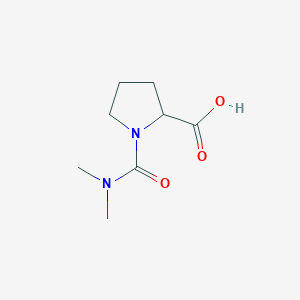
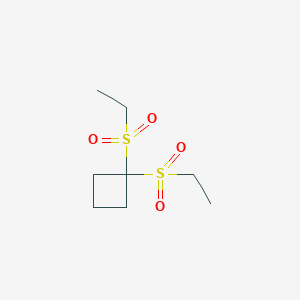
![methyl 2-methyl-5-[[(2S)-1-methylazetidin-2-yl]methoxy]benzoate](/img/structure/B14011059.png)
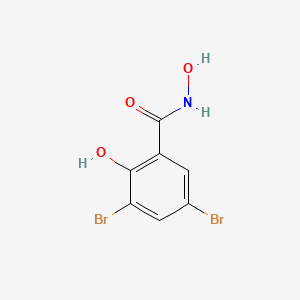
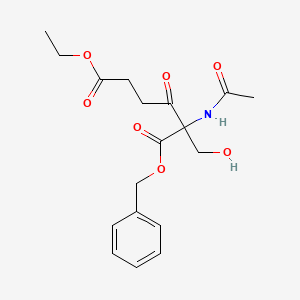
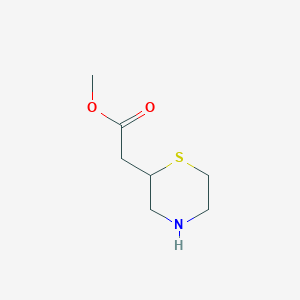
![ethyl 7a-methoxy-2-methyl-6-oxo-3,7-dihydro-2H-furo[2,3-b]pyridine-3a-carboxylate](/img/structure/B14011088.png)





